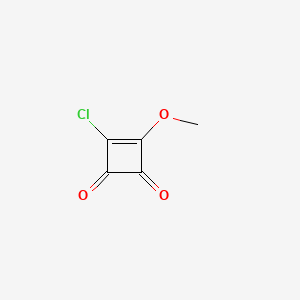
3-Chloro-4-methoxycyclobut-3-ene-1,2-dione
Cat. No. B8489517
M. Wt: 146.53 g/mol
InChI Key: GYTUQRTULYGOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06495576B2
Procedure details


To a solution of the product from Example 94A (5.92 g, 39.2 mmol) in 100 mL of THF was added MeOH (1.26 g, 39.2 mmol). The mixture was heated at reflux for 2 hours then allowed to cool to ambient temperature. The solvent was removed under reduced pressure and the crude product was dissolved in 100 mL of EtOAc/hexanes (1:1). The mixture was filtered through a ½″ silica gel frit and the frit was washed with an additional 50 mL of EtOAc/hexanes (1:1). The solvent was removed in vacuo to provide a pale yellow oil which solidified on standing. The product (4.56 g, 80% crude yield) was used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:8])[C:4](=[O:7])C=1Cl.[CH3:9][OH:10].[CH2:11]1COCC1>>[Cl:1][C:2]1[C:3](=[O:8])[C:4](=[O:7])[C:9]=1[O:10][CH3:11]
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude product was dissolved in 100 mL of EtOAc/hexanes (1:1)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a ½″ silica gel frit
|
WASH
|
Type
|
WASH
|
|
Details
|
the frit was washed with an additional 50 mL of EtOAc/hexanes (1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a pale yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product (4.56 g, 80% crude yield) was used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(C(C1OC)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
